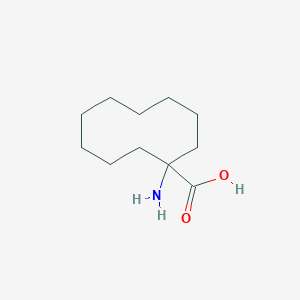

1-Amino-1-cyclodecanecarboxylic acid

概要

説明

1-Amino-1-cyclodecanecarboxylic acid is a unique compound characterized by its cyclodecane ring structure with an amino group and a carboxylic acid group attached to the same carbon atom. This compound is part of the broader class of amino acids, which are essential building blocks of proteins and play critical roles in various biochemical processes.

準備方法

Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclodecanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of protective groups to prevent unwanted side reactions and the application of advanced purification techniques to isolate the desired product.

化学反応の分析

Types of Reactions: 1-Amino-1-cyclodecanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.

科学的研究の応用

Biochemical Significance

Ethylene Biosynthesis Precursor

ACCA is primarily recognized as a precursor to ethylene, a crucial plant hormone involved in various physiological processes, including fruit ripening, senescence, and stress responses. The synthesis of ACCA occurs through the action of ACC synthase from methionine, which is then converted to ethylene by ACC oxidase. This pathway highlights the importance of ACCA in plant growth and development, making it a target for enhancing agricultural productivity.

Role in Plant Defense Mechanisms

Recent studies have shown that ACCA can enhance plant resistance against pathogens and abiotic stressors. For instance, research conducted on maize demonstrated that application of ACCA significantly improved resistance to pathogenic attacks and drought stress by modulating ethylene biosynthesis pathways. The binding energy of ACCA was reported to be −9.98 kcal/mol, indicating its strong interaction with plant defense proteins .

Agricultural Applications

Enhancing Crop Resilience

ACCA has been explored as a natural compound to boost resilience in crops like maize. Its application has been linked to increased productivity and yield through mechanisms that enhance the plant's immune response and stress tolerance. A case study highlighted that spraying maize with ACCA improved resistance against various microbial pathogens, suggesting its potential as a sustainable agricultural practice .

Use as a Growth Regulator

In addition to its role in disease resistance, ACCA is being investigated for its potential as a growth regulator in various crops. By influencing ethylene production, ACCA can positively affect growth patterns and development stages in plants .

Pharmacological Research

NMDA Receptor Interaction

ACCA and its derivatives have been studied for their interactions with the NMDA receptor, which plays a vital role in synaptic plasticity and memory function. Research indicates that certain analogs of ACCA exhibit antagonist activity at the glycine site of the NMDA receptor, suggesting potential therapeutic applications in neurological disorders .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Role | Precursor for ethylene biosynthesis | Essential for fruit ripening and stress responses |

| Agricultural Use | Enhances crop resilience against pathogens | Improves maize yield and resistance to diseases |

| Growth Regulation | Acts as a natural growth regulator | Positive influence on growth patterns |

| Pharmacological Research | Interacts with NMDA receptors | Potential therapeutic applications for neurological issues |

Case Studies

- Maize Resistance Enhancement : A study demonstrated that treating maize plants with ACCA led to improved resistance against pathogenic assaults and drought conditions. The compound's efficacy was attributed to its role in enhancing ethylene production, which is critical for activating defense mechanisms .

- Neurological Applications : Research into the pharmacological properties of ACCA revealed its potential as an NMDA receptor antagonist, which may offer new avenues for treating cognitive impairments associated with various neurological disorders .

作用機序

The mechanism by which 1-amino-1-cyclodecanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can influence protein structure and function, enzyme activity, and cellular signaling pathways.

類似化合物との比較

1-Amino-1-cyclodecanecarboxylic acid can be compared with other similar compounds, such as:

1-Amino-1-cyclohexanecarboxylic acid: This compound has a smaller cyclohexane ring and different steric and electronic properties.

1-Amino-1-cyclopropanecarboxylic acid: Known for its role as a precursor to the plant hormone ethylene, it has a much smaller cyclopropane ring.

1-Amino-1-cyclobutanecarboxylic acid: This compound features a cyclobutane ring and is used in various synthetic applications.

The uniqueness of this compound lies in its larger cyclodecane ring, which imparts distinct steric and electronic characteristics, making it valuable for specific applications in research and industry.

生物活性

1-Amino-1-cyclodecanecarboxylic acid (ACCA) is a cyclic amino acid that has garnered attention for its diverse biological activities. This compound is structurally related to other amino acids and exhibits properties that make it significant in various biochemical and pharmacological contexts.

- Chemical Formula : C₁₁H₁₉NO₂

- Molecular Weight : 197.28 g/mol

- CAS Number : 22264-50-2

Biological Activity

This compound has been studied for its potential effects on various biological systems, particularly in the context of neuropharmacology and plant biology.

Neuropharmacological Effects

Research indicates that ACCA acts as a NMDA receptor antagonist , which is crucial for synaptic plasticity and memory function. This property suggests potential applications in treating neurological disorders characterized by excessive NMDA receptor activity, such as epilepsy and neurodegenerative diseases.

Key Findings :

- ACCA demonstrates a competitive antagonistic action at the glycine site of the NMDA receptor, which could modulate excitatory neurotransmission and provide neuroprotective effects .

- In vivo studies have shown that ACCA administration in animal models can lead to reduced seizure activity, indicating its anticonvulsant properties .

Plant Stress Resistance

ACCA has also been investigated for its role in enhancing plant resilience against environmental stressors. It serves as a precursor to ethylene, a vital plant hormone involved in stress responses.

Research Insights :

- A study highlighted ACCA's ability to improve maize (Zea mays) resistance against fungal pathogens and drought stress. The compound was found to enhance the expression of defense-related proteins, significantly improving plant health under adverse conditions .

- Molecular docking studies revealed that ACCA binds effectively to target proteins involved in plant defense mechanisms, suggesting its utility in agricultural applications aimed at boosting crop yields .

Neuropharmacology Case Study

In a controlled study involving mice, ACCA was administered at varying doses to assess its impact on seizure frequency. Results indicated a dose-dependent reduction in seizure episodes, supporting its potential as an anticonvulsant agent.

| Dose (mg/kg) | Seizure Frequency (episodes/hour) |

|---|---|

| 0 | 10 |

| 25 | 7 |

| 50 | 4 |

| 100 | 2 |

Agricultural Application Case Study

In trials conducted on maize plants, ACCA was applied at different concentrations to evaluate its efficacy against pathogenic attacks:

| Concentration (mM) | Pathogen Resistance (%) | Yield Increase (%) |

|---|---|---|

| 0 | 30 | - |

| 1 | 60 | 15 |

| 5 | 85 | 25 |

These findings illustrate ACCA's significant role in enhancing both resistance to pathogens and overall crop productivity.

特性

IUPAC Name |

1-aminocyclodecane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c12-11(10(13)14)8-6-4-2-1-3-5-7-9-11/h1-9,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETYBHVIUMMVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(CCCC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398822 | |

| Record name | 1-Amino-1-cyclodecanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215229-19-9 | |

| Record name | 1-Amino-1-cyclodecanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。